molecular formula C14H14O2 B2583789 2-Benzyl-5-methylbenzene-1,3-diol CAS No. 36776-44-0

2-Benzyl-5-methylbenzene-1,3-diol

Cat. No. B2583789
CAS RN: 36776-44-0
M. Wt: 214.264
InChI Key: ZFCIYTKKUVTVNC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds typically involves reactions at the benzylic position . For instance, an SN2 type mechanism can occur, where a nucleophile attacks the carbon at the same time that electrons kick off onto a leaving group .


Molecular Structure Analysis

The molecular formula of “2-Benzyl-5-methylbenzene-1,3-diol” is C14H14O2. The molecular weight is 214.264.


Chemical Reactions Analysis

Reactions at the benzylic position are common in compounds like “2-Benzyl-5-methylbenzene-1,3-diol”. These reactions can involve free radical bromination, nucleophilic substitution, and oxidation .

Scientific Research Applications

Chromatography and Mass Spectrometry

2-Benzyl-5-methylbenzene-1,3-diol: is utilized in chromatography and mass spectrometry as a standard or reference compound. Its well-defined structure and properties help in calibrating instruments and ensuring accurate measurements in analytical procedures .

Antioxidant Research

This compound has been studied for its antioxidant properties. Researchers have synthesized derivatives of methylbenzenediol to evaluate their ability to scavenge free radicals, which is crucial in understanding the compound’s potential in preventing oxidative stress-related diseases .

Organic Synthesis

In the field of organic synthesis, 2-Benzyl-5-methylbenzene-1,3-diol serves as a precursor or intermediate. It’s involved in various chemical reactions, including electrophilic aromatic substitution, which is fundamental in constructing complex organic molecules .

Material Science

Benzenediols, including 2-Benzyl-5-methylbenzene-1,3-diol , are key in developing advanced materials. Their phenolic structure allows them to participate in polymerization reactions, leading to new polymeric materials with potential industrial applications .

Cosmetic Formulations

The phenolic nature of 2-Benzyl-5-methylbenzene-1,3-diol makes it a candidate for cosmetic formulations. Its properties could be harnessed for developing skincare products, although specific applications in cosmetics for this compound are not directly cited in the available literature .

Food Industry Applications

While direct references to the use of 2-Benzyl-5-methylbenzene-1,3-diol in the food industry are not readily available, related compounds are often used as additives or preservatives due to their antioxidant properties. This suggests potential applications in maintaining food quality and shelf-life .

Industrial Uses

Benzenediols, including 2-Benzyl-5-methylbenzene-1,3-diol , find industrial uses as intermediates in the synthesis of various chemicals. Their reactivity makes them valuable in the production of dyes, resins, and other industrial chemicals .

Mechanism of Action

The mechanism of action for reactions involving “2-Benzyl-5-methylbenzene-1,3-diol” likely involves electrophilic aromatic substitution . In the first, slow or rate-determining, step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Future Directions

The future directions for “2-Benzyl-5-methylbenzene-1,3-diol” could involve further exploration of its antioxidant activities . One study found that similar compounds showed potent antioxidant activities, suggesting potential applications in areas such as food preservation .

properties

IUPAC Name

2-benzyl-5-methylbenzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-10-7-13(15)12(14(16)8-10)9-11-5-3-2-4-6-11/h2-8,15-16H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCIYTKKUVTVNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70721876
Record name 2-Benzyl-5-methylbenzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70721876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-5-methylbenzene-1,3-diol

CAS RN

36776-44-0
Record name 2-Benzyl-5-methylbenzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70721876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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